Specific Optical Rotation Differentiates Diastereomer 1 from Active Alvimopan by +9.73°
Diastereomer 1 (compound 1a) exhibits a specific optical rotation [α]²⁵D of +53.21° (c=1.01, DMSO), which is significantly more dextrorotatory than the active alvimopan (compound 1) at +43.48° under identical conditions, yielding a net difference of +9.73° [1]. By contrast, the other two diastereomers (1b and 1c) display negative optical rotations of -47.22° and -52.40°, respectively [1].
| Evidence Dimension | Specific optical rotation [α]²⁵D (c=1.01, DMSO) |
|---|---|
| Target Compound Data | +53.21° (Diastereomer 1 / 1a; (2R,3R,4R)-Alvimopan) |
| Comparator Or Baseline | +43.48° (Active Alvimopan / compound 1; (2S,3R,4R)); -47.22° (Diastereomer 1b); -52.40° (Diastereomer 1c) |
| Quantified Difference | Δ = +9.73° vs. active alvimopan; total spread of 105.61° across all four diastereomers |
| Conditions | Polarimetry; concentration 1.01 g/100 mL in DMSO at 25°C; Varian Mercury plus 400 MHz spectrometer |
Why This Matters
Optical rotation provides a rapid, orthogonal identity confirmation that distinguishes diastereomer 1 from the active stereoisomer without requiring chromatographic separation, supporting incoming material verification in QC laboratories.
- [1] Reddy BR, Dubey MK, Reddy CVR, Bandichhor R. Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. Orient J Chem. 2018;34(2). Table 1: SOR and diastereomeric configuration of the alvimopan and its diastereomers. View Source
